Bis-PEG11-acid

Overview

Description

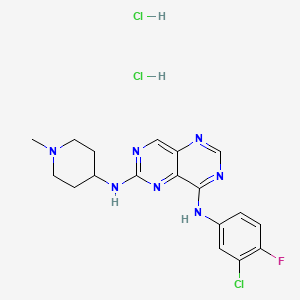

Bis-PEG11-acid is a PEG-based PROTAC linker . It contains two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acids of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Molecular Structure Analysis

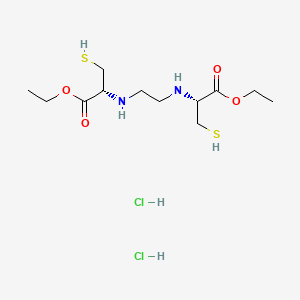

The molecular formula of this compound is C26H50O15 . Its molecular weight is 602.7 g/mol .

Chemical Reactions Analysis

The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 602.7 g/mol . Its molecular formula is C26H50O15 . It has a topological polar surface area of 176 Ų . It has a rotatable bond count of 36 . It has a complexity of 507 .

Scientific Research Applications

Colloidal Stability in Nanocrystals

Multidentate poly(ethylene glycol) ligands, including variations like bis-PEG11-acid, demonstrate significant potential in providing colloidal stability to nanocrystals such as semiconductor quantum dots and gold nanoparticles. These stabilizing agents maintain nanocrystal dispersion under extreme conditions, including a wide pH range and high electrolyte concentrations. This stability is crucial for applications in bio-related studies and other areas where resistance to environmental challenges is necessary (Stewart et al., 2010).

Synthesis of Functionalized PEG Derivatives

This compound plays a role in the synthesis of functionalized PEG derivatives. For instance, the Kabachnik–Fields and Moedritzer–Irani Procedures utilize this compound for preparing bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)methyl]amino-terminated PEG. These functionalized PEGs are valuable in various chemical and pharmaceutical processes (Turrin, Hameau, & Caminade, 2012).

Drug Delivery and Anticancer Applications

This compound derivatives have been studied for their role in enhancing drug delivery, particularly in anticancer applications. For example, PEGylated dendrimers and linear bis-PEG polymers conjugated with anticancer drugs like paclitaxel have shown increased solubility and cytotoxicity, highlighting their potential as drug carriers (Khandare et al., 2006).

Catalysis in Chemical Synthesis

In chemical synthesis, this compound derivatives act as catalysts, providing a more eco-friendly and efficient method for synthesizing complex chemical products. For instance, PEG-modified sulfuric acid catalysts have been used in the synthesis of bis-Knoevenagel products, offering cleaner reaction profiles and higher conversion rates (Siddiqui & Khan, 2013).

Biomedical Imaging

In the field of biomedical imaging, this compound derivatives have been utilized in developing new probes. For example, a 68Ga-labeled DOTA-tetrazine, with a structure related to this compound, has been evaluated for its efficacy in pretargeted PET imaging, offering an alternative to traditional SPECT imaging in cancer diagnosis and treatment monitoring (Edem et al., 2020).

Metal Ion Extraction and Separation

This compound and its variants have been studied for their role in metal ion extraction and separation. This is particularly relevant in the field of lanthanide chemistry, where PEGs are used as masking agents to improve the extraction and separation efficiency of rare earth elements like lanthanum and europium (Heidari et al., 2015).

Safety and Hazards

Future Directions

Bis-PEG11-acid can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Mechanism of Action

Target of Action

Bis-PEG11-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs, which are molecules that target proteins for degradation . The primary targets of this compound are the proteins that are intended for degradation .

Mode of Action

This compound interacts with its targets by forming a bridge between the target protein and an E3 ligase . This is achieved through the formation of a stable amide bond with primary amine groups in the presence of activators . This interaction leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By forming a complex with the target protein and an E3 ligase, this compound facilitates the tagging of the target protein with ubiquitin molecules. This ‘ubiquitination’ signals the proteasome to degrade the tagged protein.

Pharmacokinetics

As a peg-based compound, this compound is likely to have good solubility in aqueous media This property can enhance its bioavailability and distribution in the body

Result of Action

The primary result of the action of this compound is the degradation of its target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is involved in disease progression, its degradation could potentially halt or slow down the disease.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the amide bond between this compound and the primary amine groups Additionally, the presence of other proteins or molecules could potentially interfere with the interaction between this compound and its targets

Biochemical Analysis

Biochemical Properties

Bis-PEG11-acid plays a crucial role in biochemical reactions as a linker for PROTACs (proteolysis-targeting chimeras). It joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The hydrophilic PEG spacer in this compound increases solubility in aqueous media, facilitating its interaction with various biomolecules. The terminal carboxylic acids of this compound can react with primary amine groups to form stable amide bonds, making it a versatile tool in biochemical research .

Cellular Effects

This compound influences various cellular processes by enabling the selective degradation of target proteins through the ubiquitin-proteasome system. This process can affect cell signaling pathways, gene expression, and cellular metabolism. By facilitating the degradation of specific proteins, this compound can modulate cellular functions and potentially alter cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming stable amide bonds with primary amine groups in the presence of activators such as EDC or DCC. This interaction enables the compound to act as a linker in PROTACs, facilitating the selective degradation of target proteins. The hydrophilic PEG spacer in this compound increases its solubility, enhancing its ability to interact with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and effectiveness over time. The compound’s hydrophilic nature and stable amide bond formation contribute to its long-term stability in aqueous media. Studies have shown that this compound maintains its functionality over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the selective degradation of target proteins without causing adverse effects. At high doses, this compound may exhibit toxic effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. By acting as a linker in PROTACs, the compound facilitates the ubiquitin-proteasome system’s function, leading to the selective degradation of target proteins. This process can influence metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility, facilitating its distribution in aqueous environments. The compound’s terminal carboxylic acids enable it to form stable amide bonds with primary amine groups, aiding its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its hydrophilic nature and ability to form stable amide bonds. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect this compound’s activity and function within cells, making it a valuable tool for studying subcellular processes .

Properties

| { "Design of the Synthesis Pathway": "Bis-PEG11-acid can be synthesized by coupling two PEG11-acid molecules using a carbodiimide coupling agent.", "Starting Materials": [ "PEG11-acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diethyl ether", "Dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Dissolve PEG11-acid in DMF and add DCC and NHS to the solution.", "Stir the reaction mixture at room temperature for 2 hours.", "Add DCM to the reaction mixture and stir for an additional 30 minutes.", "Filter the mixture to remove the dicyclohexylurea byproduct.", "Concentrate the filtrate under reduced pressure to obtain the activated PEG11-acid ester.", "Repeat the above steps to activate another PEG11-acid molecule.", "Dissolve the two activated PEG11-acid esters in DCM and add sodium bicarbonate solution to the mixture.", "Stir the reaction mixture at room temperature for 2 hours.", "Filter the mixture and wash the precipitate with diethyl ether.", "Dissolve the precipitate in HCl solution to obtain Bis-PEG11-acid." ] } | |

| 51178-68-8 | |

Molecular Formula |

C26H50O15 |

Molecular Weight |

602.67 |

IUPAC Name |

4,7,10,13,16,19,22,25,28,31,34-undecaoxaheptatriacontanedioic acid |

InChI |

InChI=1S/C26H50O15/c27-25(28)1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-26(29)30/h1-24H2,(H,27,28)(H,29,30) |

InChI Key |

MMKYGEBIUHVZNI-UHFFFAOYSA-N |

SMILES |

OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Bis-PEG11-acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)

![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)